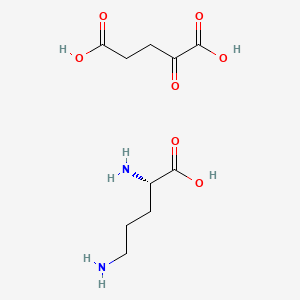

Ornithine oxoglurate

Description

Properties

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C5H6O5/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUVFBNQHVEEU-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5144-42-3 | |

| Record name | L-Ornithine, 2-oxopentanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30958449 | |

| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34414-83-0, 5191-97-9 | |

| Record name | Ornithine α-ketoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34414-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5191-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine oxoglurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005191979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (L)-Ornithine 2-oxoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034414830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (L)-ornithine 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-ornithine 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEN49K96W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Physiological Role of Ornithine Oxoglutarate in Nitrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine Oxoglutarate (OKG), a salt formed from two molecules of ornithine and one molecule of alpha-ketoglutarate, has demonstrated significant effects on nitrogen metabolism, particularly in catabolic states. This technical guide provides an in-depth review of the physiological role of OKG, focusing on its mechanisms of action, impact on metabolic pathways, and clinical implications. It summarizes quantitative data from key studies, details experimental protocols for cited research, and provides visual representations of relevant signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of OKG and related compounds in managing nitrogen balance and promoting anabolism.

Introduction

In states of severe physiological stress, such as major surgery, trauma, burns, and sepsis, the body enters a hypercatabolic state characterized by accelerated protein breakdown and a negative nitrogen balance.[1] This leads to muscle wasting, impaired immune function, and delayed recovery. Nutritional interventions aimed at mitigating these effects are crucial. Ornithine oxoglutarate (OKG) has emerged as a promising therapeutic agent due to its anabolic and anti-catabolic properties.[1] It is thought to act by providing precursors for the synthesis of key amino acids and by stimulating anabolic hormone secretion.[2] This guide delves into the intricate mechanisms by which OKG influences nitrogen metabolism.

Mechanisms of Action

The physiological effects of ornithine oxoglutarate are attributed to its two components: ornithine and alpha-ketoglutarate (α-KG).

-

Ornithine: A key intermediate in the urea cycle, ornithine plays a crucial role in the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[3][4][5] The urea cycle, primarily occurring in the liver, converts ammonia into urea, which is then excreted by the kidneys.[4][5][6] By providing ornithine, OKG can enhance the capacity of the urea cycle, thereby promoting ammonia detoxification.[7] Ornithine is also a precursor for the synthesis of proline and polyamines, which are important for cell growth and wound healing.

-

Alpha-ketoglutarate (α-KG): As a key intermediate in the Krebs cycle, α-KG is central to energy metabolism.[8] It also serves as a nitrogen scavenger by accepting amino groups from various amino acids through transamination reactions, forming glutamate.[8] Glutamate can then be converted to glutamine, an essential fuel for rapidly dividing cells, including enterocytes and immune cells.[2][8] Furthermore, α-KG has been shown to stimulate protein synthesis and inhibit protein degradation in muscle.[8]

The combination of ornithine and α-KG in OKG appears to have synergistic effects that are not observed when the components are administered separately.[9]

Data Presentation: Quantitative Effects of OKG on Nitrogen Metabolism

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the effects of OKG on nitrogen metabolism.

Table 1: Effect of OKG on Nitrogen Balance in Catabolic Patients

| Study Population | OKG Dose and Duration | Control Group | Key Findings | Reference |

| Severe Burn Patients (n=60) | 20 g/day for 21 days | Isocaloric placebo | OKG group achieved a positive nitrogen balance by day 5, which was significantly higher than the control group from day 3 to day 21. Cumulative nitrogen balance at day 21 was +127 ± 13 g in the OKG group vs. -63 ± 18 g in the control group. | [10] |

| Post-surgical Patients (n=15) | 0.35 g/kg/day for 3 days (TPN) | TPN only | Nitrogen balance in the OKG group was not statistically different from zero, while the control group had a negative nitrogen balance each day. Cumulative urinary urea excretion was significantly lower in the OKG group. | [1][2] |

| Burn Patients (n=54) | 10, 20, or 30 g/day (enteral) | Isonitrogenous soy protein | OKG administration significantly improved nitrogen balance. | [11] |

Table 2: Effect of OKG on Plasma and Muscle Amino Acid Concentrations

| Study Population/Model | OKG Dose and Duration | Key Findings | Reference |

| Burn Patients (n=42) | 10 g bolus or 10, 20, 30 g/day continuous infusion | OKG was metabolized to glutamine, arginine, and proline. Proline was the main metabolite. Bolus administration led to higher glutamine and arginine production. | [12] |

| Burn-injured Rats | 5 g/kg/day for 48 hours (enteral) | OKG increased muscle glutamine and arginine concentrations. | [3] |

| Food-deprived Rats | 0.19 g N/kg/day for 7 days | OKG normalized most amino acid pools in the small bowel and liver, including proline and branched-chain amino acids. | [7] |

| Traumatized Rats | 10% of dietary nitrogen as OKG for 4 days | Nitrogen retention was significantly higher in OKG-fed traumatized rats (23%) compared to the basal diet group. | [13] |

| Surgical Trauma Patients | TPN with OKG for 3 days | OKG administration reduced the loss of muscle glutamine from 40% to 25%. | [14] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the effects of OKG.

Nitrogen Balance Studies in Humans

-

Study Design: Prospective, randomized, double-blind, placebo-controlled trials are the gold standard.[10]

-

Participant Selection: Patients in catabolic states (e.g., severe burns with 20-60% total body surface area involvement, post-major abdominal surgery) are typically recruited.[1][10] Exclusion criteria often include renal or hepatic failure.

-

Intervention: OKG is administered enterally or parenterally at doses ranging from 10 to 30 g/day .[10][11] The control group receives an isonitrogenous and isocaloric placebo.[10]

-

Nitrogen Balance Calculation:

-

Nitrogen Intake: Calculated from the amount of protein and amino acids delivered in the nutritional support.

-

Nitrogen Output: Measured primarily from 24-hour urinary urea nitrogen excretion. Additional losses through feces, skin, and wound exudates can be estimated.

-

Formula: Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - (Urinary Urea Nitrogen ( g/day ) + 4 g/day for non-urea losses).[15]

-

Measurement of Plasma and Tissue Amino Acids in Animal Models

-

Animal Models: Male Wistar or Sprague-Dawley rats are commonly used.[3][7][13] Catabolic states are induced through methods such as controlled burn injury (e.g., scalding 20% of the body surface area) or trauma (e.g., bilateral femur fracture).[3][13]

-

Diet and Supplementation: Animals are pair-fed isonitrogenous and isocaloric liquid diets. The experimental group receives a diet supplemented with OKG, while the control group receives an isonitrogenous amount of a non-essential amino acid like glycine.[3]

-

Sample Collection: At the end of the experimental period, animals are euthanized, and blood and tissue samples (e.g., muscle, liver, jejunal mucosa) are collected and rapidly frozen in liquid nitrogen.[3][7]

-

Amino Acid Analysis:

-

Sample Preparation: Plasma is deproteinized, typically with sulfosalicylic acid.[16] Tissues are homogenized and deproteinized.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthaldialdehyde for primary amino acids) is a common and reliable method for quantifying amino acid concentrations.[17]

-

Assessment of Muscle Protein Synthesis

-

Methodology: The rate of protein synthesis in skeletal muscle can be assessed by analyzing the concentration and aggregation state of ribosomes.[1][2]

-

Procedure:

-

A muscle biopsy is obtained.

-

The tissue is homogenized, and the supernatant containing ribosomes is isolated by ultracentrifugation.

-

The total ribosome concentration is determined.

-

The proportion of ribosomes in polysomes (aggregates of ribosomes actively translating mRNA) is determined by sucrose density gradient centrifugation. A higher percentage of polyribosomes indicates a higher rate of protein synthesis.[1][2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows related to the action of OKG.

Signaling Pathways

Caption: The Urea Cycle and the role of Ornithine from OKG.

Caption: Metabolic fate of Ornithine and α-Ketoglutarate from OKG.

Caption: Simplified Akt/mTOR signaling pathway in protein synthesis.

Experimental Workflows

Caption: Workflow for a clinical trial on OKG and nitrogen balance.

Conclusion

Ornithine oxoglutarate demonstrates a multifaceted role in nitrogen metabolism, acting as a precursor for key amino acids, a modulator of the urea cycle, and a potential stimulator of anabolic signaling pathways. The quantitative data from numerous studies consistently show that OKG supplementation can improve nitrogen balance and preserve muscle protein in catabolic states. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further investigations into the therapeutic applications of OKG. The visualized signaling pathways and workflows serve to clarify the complex mechanisms underlying its physiological effects. For drug development professionals, OKG represents a promising candidate for adjunctive therapy in clinical conditions associated with hypercatabolism and negative nitrogen balance. Further research is warranted to optimize dosing strategies and to explore its efficacy in a broader range of patient populations.

References

- 1. Ornithine-alpha-ketoglutarate improves skeletal muscle protein synthesis as assessed by ribosome analysis and nitrogen use after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ornithine-alpha-ketoglutarate improves skeletal muscle protein synthesis as assessed by ribosome analysis and nitrogen use after surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of immune response with ornithine A-ketoglutarate in burn injury: an arginine or glutamine dependency? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urea cycle - Wikipedia [en.wikipedia.org]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Ornithine alpha-ketoglutarate and glutamine supplementation during refeeding of food-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Infusion of ornithine-alpha-ketoglutarate in healthy subjects: effects on protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nutritional and clinical efficacy of ornithine alpha-ketoglutarate in severe burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomized controlled trial of the influence of the mode of enteral ornithine alpha-ketoglutarate administration in burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ornithine alpha-ketoglutarate metabolism after enteral administration in burn patients: bolus compared with continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ornithine-alpha-ketoglutarate (OKG) supplementation is more effective than its component salts in traumatized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutamine and ornithine-alpha-ketoglutarate but not branched-chain amino acids reduce the loss of muscle glutamine after surgical trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrogen Balance: Revisiting Clinical Applications in Contemporary Practice - Practical Gastro [practicalgastro.com]

- 16. Plasma amino acid signatures define types of pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bevital.no [bevital.no]

Ornithine Oxoglurate: A Precursor for Glutamine and Arginine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine oxoglurate (OKG), a salt formed from two molecules of ornithine and one molecule of alpha-ketoglutarate, has garnered significant interest in clinical nutrition for its anabolic and anti-catabolic properties.[1][2] This technical guide provides an in-depth exploration of the metabolic pathways through which OKG serves as a precursor for the conditionally essential amino acids, glutamine and arginine. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways involved. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.

Introduction

In states of metabolic stress, such as trauma, burns, and critical illness, the endogenous synthesis of certain amino acids may be insufficient to meet the body's demands.[3] Glutamine and arginine are two such "conditionally essential" amino acids that play crucial roles in immune function, wound healing, and maintenance of gut integrity.[4][5] this compound has emerged as a promising nutritional supplement to replenish the pools of these vital amino acids.[3] The administration of OKG has been shown to improve nutritional status in malnourished patients.[1][6] This guide delves into the biochemical rationale and experimental evidence supporting the role of OKG as a precursor to glutamine and arginine.

Metabolic Fate of this compound

Upon administration, this compound dissociates into its constituent components: ornithine and alpha-ketoglutarate (α-KG). Both molecules are readily absorbed and enter central metabolic pathways.

Ornithine Metabolism: The primary fate of ornithine is its conversion to glutamate-γ-semialdehyde, a reaction catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT).[7] This reaction utilizes α-ketoglutarate as an amino group acceptor, thereby directly linking the metabolism of the two components of OKG. Glutamate-γ-semialdehyde can then be further metabolized to glutamate, which is a direct precursor of glutamine, or cyclize to form Δ1-pyrroline-5-carboxylate (P5C), a key intermediate in proline synthesis. A portion of ornithine can also be converted to citrulline and subsequently to arginine via the urea cycle enzymes.[1]

Alpha-Ketoglutarate Metabolism: As a key intermediate in the Krebs cycle, α-ketoglutarate can be reductively aminated by glutamate dehydrogenase to form glutamate.[8] This glutamate can then be converted to glutamine by the action of glutamine synthetase.[8]

The simultaneous provision of both ornithine and α-KG by OKG appears to be more effective in generating key metabolites like glutamine, proline, and arginine than when either component is administered alone.[1] This suggests a synergistic interaction between the two moieties.

Quantitative Data on Glutamine and Arginine Production

Numerous studies have quantified the increase in plasma and tissue concentrations of glutamine and arginine following OKG administration. The following tables summarize key findings from selected preclinical and clinical trials.

Table 1: Effects of Ornithine Oxoglutarate on Plasma Amino Acid Concentrations in Healthy Human Subjects

| Amino Acid | Administration | Peak Concentration (μmol/L) | Time to Peak | Reference |

| Ornithine | 10 g OKG (oral) | 494 +/- 91 | 60-75 min | [9] |

| Ornithine | 6.4 g Ornithine HCl (oral) | 541 +/- 85 | 60-75 min | [9] |

| Glutamate | 10 g OKG (oral) | +43% from baseline | 60 min | [9] |

| Glutamate | 3.6 g α-KG (oral) | +68% from baseline | 60 min | [9] |

| Glutamate | 6.4 g Ornithine HCl (oral) | +68% from baseline | 60 min | [9] |

| Proline | 10 g OKG (oral) | +35% from baseline | 60 min | [9] |

| Arginine | 10 g OKG (oral) | +41% from baseline | 60 min | [9] |

Table 2: Production of Glutamine, Arginine, and Proline in Burn Patients Following Enteral OKG Administration

| Metabolite | Administration | Area Under the Curve (AUC) 0-7h (mmol·min/L) | Reference |

| Glutamine | 10 g OKG (bolus) | 20.4 +/- 5.7 | [10] |

| Arginine | 10 g OKG (bolus) | 7.3 +/- 1.9 | [10] |

| Proline | 10 g OKG (bolus) | 41.4 +/- 5.6 | [10] |

Table 3: Amino Acid Concentrations in Muscle and Jejunum of Burned Rats Supplemented with OKG

| Amino Acid | Tissue | Treatment | Concentration (μmol/g) | Reference |

| Glutamine | Muscle | OKG | Increased (P<0.01) | [4] |

| Arginine | Muscle | OKG | Increased (P<0.05) | [4] |

| Glutamine | Jejunum | OKG | Increased (P<0.01) | [4] |

Signaling Pathways and Mechanisms of Action

The anabolic and precursor effects of this compound are mediated through several interconnected signaling pathways.

Direct Precursor Supply

The most direct mechanism is the provision of ornithine and α-ketoglutarate, which are metabolized to glutamine and arginine as described in Section 2.

Metabolic conversion of OKG to its key products.

Hormonal Regulation

This compound has been shown to stimulate the secretion of anabolic hormones, including insulin and growth hormone.[1][11] Insulin promotes the uptake of amino acids into cells and stimulates protein synthesis. The combined presence of ornithine and α-KG is necessary for this insulin-secretory effect.[12]

References

- 1. Ornithine alpha-ketoglutarate as a potent precursor of arginine and nitric oxide: a new job for an old friend - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ornithine-alpha-ketoglutarate (OKG) supplementation is more effective than its component salts in traumatized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ornithine alpha-ketoglutarate as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]

- 4. Modulation of immune response with ornithine A-ketoglutarate in burn injury: an arginine or glutamine dependency? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamine is an important precursor for de novo synthesis of arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acpjournals.org [acpjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ornithine alpha-ketoglutarate metabolism after enteral administration in burn patients: bolus compared with continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effects of ornithine alpha-ketoglutarate on insulin secretion in rat pancreatic islets: implication of nitric oxide synthase and glutamine synthetase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ornithine Alpha-Ketoglutarate: A Deep Dive into its Biochemical Pathways and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ornithine Alpha-Ketoglutarate (OKG) is a complex salt formed from two molecules of the amino acid L-ornithine and one molecule of alpha-ketoglutarate (α-KG).[1] Initially recognized for its role in clinical nutrition, particularly in patients experiencing trauma, burns, or post-surgical recovery, OKG has garnered significant interest for its anabolic and anticatabolic properties.[2] This technical guide provides a comprehensive overview of the biochemical pathways involving OKG, its influence on key signaling cascades, and its therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of OKG's mechanism of action.

Metabolic Fates of Ornithine and Alpha-Ketoglutarate

Upon administration, OKG dissociates into its constituent components, ornithine and α-KG, which then enter distinct yet interconnected metabolic pathways. The synergistic action of both molecules appears to be crucial for the full spectrum of OKG's biological effects, as the administration of either component alone does not fully replicate the metabolic changes observed with OKG.[3][4]

Ornithine Metabolism

Ornithine serves as a critical junction for several metabolic routes, primarily the urea cycle and the synthesis of proline, glutamate, and polyamines. The two major enzymatic pathways governing its fate are initiated by Ornithine Aminotransferase (OAT) and Ornithine Decarboxylase (ODC).

1. Ornithine Aminotransferase (OAT) Pathway:

The primary catabolic route for ornithine involves its transamination by the mitochondrial enzyme Ornithine Aminotransferase (OAT). This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde (GSA) and L-glutamate.[5] GSA exists in a spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). P5C can then be converted to proline by P5C reductase or to glutamate by P5C dehydrogenase.[5] This pathway is central to the synthesis of proline and glutamate from ornithine.

dot

Caption: The Ornithine Aminotransferase (OAT) metabolic pathway.

2. Ornithine Decarboxylase (ODC) Pathway and Polyamine Synthesis:

Ornithine is the obligate precursor for the synthesis of polyamines, which are small, polycationic molecules essential for cell growth, differentiation, and proliferation. The rate-limiting step in this pathway is the decarboxylation of ornithine to putrescine, catalyzed by the enzyme Ornithine Decarboxylase (ODC).[6] Putrescine is subsequently converted to spermidine and spermine through the actions of spermidine synthase and spermine synthase, respectively.[6]

dot

Caption: The Ornithine Decarboxylase (ODC) pathway for polyamine synthesis.

Alpha-Ketoglutarate Metabolism

Alpha-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.[7] It can be formed from the oxidative decarboxylation of isocitrate and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.[7] Beyond its role in energy production, α-KG serves as a precursor for the synthesis of several amino acids, including glutamate and glutamine, and acts as a nitrogen scavenger.[7]

dot

References

- 1. Human OAT(Ornithine Aminotransferase) ELISA Kit [elkbiotech.com]

- 2. asep.org [asep.org]

- 3. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects. | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 7. mTOR - Wikipedia [en.wikipedia.org]

Pharmacokinetics and Bioavailability of Ornithine Oxoglurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine oxoglurate (OKG), a salt composed of two molecules of the amino acid ornithine and one molecule of alpha-ketoglurate (α-KG), has been a subject of interest in clinical nutrition and metabolic support. It is utilized in various clinical settings, particularly in patients experiencing catabolic stress, such as burn victims, post-surgery patients, and the elderly, to improve nutritional status and promote wound healing. A thorough understanding of its pharmacokinetic profile and bioavailability is crucial for optimizing its therapeutic use and for the development of new drug formulations. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Pharmacokinetics of this compound

Following oral administration, this compound is rapidly absorbed, leading to a significant increase in plasma ornithine concentrations. The alpha-ketoglutarate moiety, however, does not show a corresponding increase in plasma levels, indicating its rapid and intense metabolism, likely at the intestinal and hepatic levels.[1][2][3]

Absorption

This compound is administered orally.[1] Studies in healthy human subjects have shown that after a 10 g oral dose of OKG, the peak plasma concentration (Cmax) of ornithine is reached within 1 to 1.5 hours (Tmax).[2][3][4] The increase in plasma ornithine levels has been observed to be proportional to the administered dose in the range of 2 to 10 g.[2][3] Interestingly, there is evidence of a direct interaction between ornithine and alpha-ketoglutarate at the intestinal level, where α-KG can reduce the rate of ornithine absorption.[5]

Distribution

Limited information is available on the specific tissue distribution of ornithine and its metabolites following OKG administration in humans. In animal studies, after enteral administration, radioactivity from labeled ornithine was distributed across various tissues.[5]

Metabolism

This compound undergoes extensive metabolism, with less than 1% of the administered dose being excreted unchanged in the urine.[2] The metabolic fate of the two components, ornithine and alpha-ketoglutarate, is distinct.

Ornithine Metabolism: The primary metabolic pathway for ornithine is catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT).[6][7] This enzyme facilitates the transamination of ornithine with alpha-ketoglutarate to form glutamate-γ-semialdehyde (GSA) and glutamate. GSA can then be further metabolized to other important amino acids, notably proline and glutamine.[2][8][9] In catabolic states, such as in burn patients, proline is the main quantitative metabolite of ornithine from OKG.[8]

Alpha-Ketoglutarate Metabolism: Alpha-ketoglutarate is a key intermediate in the Krebs cycle and is rapidly metabolized in the enterocytes and hepatocytes. Its plasma concentration does not significantly increase after oral OKG administration, underscoring its high first-pass metabolism.[1][2][3] It can be converted to glutamate, which then contributes to the synthesis of glutamine, arginine, and proline.[2][9]

The co-administration of ornithine and alpha-ketoglutarate in the form of OKG appears to influence their mutual metabolism, leading to a more pronounced increase in the levels of their metabolic products compared to when each component is administered alone.[4]

Excretion

Due to its extensive metabolism, only a minimal amount of unchanged this compound is excreted in the urine.[1][2] The metabolic products are incorporated into the body's amino acid pool or further catabolized, with the nitrogen being ultimately excreted as urea.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for ornithine following the oral administration of this compound.

Table 1: Pharmacokinetic Parameters of Ornithine in Healthy Volunteers after a Single Oral Dose of 10 g this compound

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 494 ± 91 µmol/L | [3][4] |

| Tmax (Time to Peak Plasma Concentration) | 60 - 75 min | [3][4] |

Table 2: Pharmacokinetic Parameters of Ornithine in Burn Patients after a Single Enteral Bolus of 10 g this compound

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 89 min | [8] |

| Absorption Constant (ka) | 0.028 min⁻¹ | [8] |

Table 3: Area Under the Curve (AUC) of Ornithine Metabolites in Burn Patients after a Single Enteral Bolus of 10 g this compound (0-7h)

| Metabolite | AUC₀₋₇h (mmol·min/L) | Reference |

| Proline | 41.4 ± 5.6 | [8] |

| Glutamine | 20.4 ± 5.7 | [8] |

| Arginine | 7.3 ± 1.9 | [8] |

Experimental Protocols

This section details the methodologies employed in key studies to determine the pharmacokinetics and bioavailability of this compound.

Human Pharmacokinetic Studies

Study Design: A typical study design involves the administration of a single oral dose of this compound to healthy, fasting human volunteers.[3][4] Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 15, 30, 45, 60, 75, 90, 120, 180, 240, and 300 minutes). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Subject Population: Studies have been conducted in both healthy adult volunteers and specific patient populations, such as burn patients.[4][8] The health status of the subjects can significantly influence the pharmacokinetic profile.

Analytical Methods

Quantification of Ornithine and Metabolites in Plasma: The determination of ornithine and its amino acid metabolites in plasma is commonly performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

HPLC with Pre-column Derivatization: This method involves the derivatization of amino acids with a reagent such as o-phthalaldehyde (OPA) to form fluorescent adducts that can be detected with high sensitivity.

-

Sample Preparation: Plasma proteins are precipitated using an acid (e.g., sulfosalicylic acid). The supernatant is then neutralized and used for derivatization.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a gradient elution system. The mobile phase often consists of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Fluorescence detection is used to quantify the derivatized amino acids.

-

-

LC-MS/MS: This technique offers high specificity and sensitivity for the quantification of ornithine and its metabolites.

-

Sample Preparation: A simple protein precipitation step with an organic solvent (e.g., methanol or acetonitrile) is often sufficient.

-

Chromatographic Conditions: A reversed-phase or HILIC column is used to separate the analytes from endogenous plasma components.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and quantitative accuracy.

-

Signaling and Metabolic Pathways

The metabolic fate of this compound is intricately linked to central amino acid metabolic pathways. The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the metabolic pathways involved.

Conclusion

This compound is a readily absorbed compound that delivers ornithine systemically while the alpha-ketoglutarate moiety is extensively metabolized presystemically. The pharmacokinetic profile of ornithine is characterized by a rapid absorption and a relatively short elimination half-life. The metabolism of both components leads to the production of several key amino acids, including proline, glutamine, and arginine, which are thought to contribute to the therapeutic effects of this compound. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive technical resource for researchers and professionals in the field of drug development and clinical nutrition. Further studies are warranted to fully elucidate the oral bioavailability of ornithine from this compound and to establish a more detailed dose-response relationship for its pharmacokinetic parameters in various populations.

References

- 1. Kinetics and metabolic effects of orally administered ornithine alpha-ketoglutarate in healthy subjects fed with a standardized regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ornithine alpha-ketoglutarate metabolism in the healthy rat in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. Ornithine Ketoglutarate (OKG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. Metabolism of ornithine, α-ketoglutarate and arginine in isolated perfused rat liver | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of ornithine, alpha-ketoglutarate and arginine in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Anabolic and anticatabolic properties of ornithine oxoglurate in stress states

An In-depth Technical Guide on the Anabolic and Anticatabolic Properties of Ornithine Oxoglutarate in Stress States

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine Oxoglutarate (OKG), also known as Ornithine Alpha-Ketoglutarate, is a salt formed by two molecules of the amino acid ornithine and one molecule of alpha-ketoglutarate (AKG), an intermediate in the Krebs cycle.[1] In clinical nutrition, OKG has garnered significant attention for its potent anabolic (protein-building) and anticatabolic (protein-sparing) properties, particularly in hypercatabolic and hypermetabolic stress states such as severe burns, major surgery, trauma, and malnutrition.[1][2] These conditions are characterized by accelerated muscle protein breakdown, negative nitrogen balance, and impaired physiological functions, leading to increased morbidity and mortality.[3][4][5] OKG supplementation, administered enterally or parenterally, has been shown to counteract these detrimental effects by promoting protein synthesis, improving nitrogen retention, and enhancing recovery processes like wound healing.[1][2][6] This guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental basis for the use of OKG in managing stress-induced catabolism.

Core Mechanisms of Action

The therapeutic efficacy of OKG is attributed to the synergistic metabolic actions of its two components, ornithine and alpha-ketoglutarate, which become available upon its dissociation in the body.[7] The combined molecule has demonstrated superior metabolic benefits compared to the administration of its individual components separately.[7][8]

1.1 Metabolic Fates of Ornithine and Alpha-Ketoglutarate

-

Ornithine (ORN): As a non-proteinogenic amino acid, ornithine is a central intermediate in the urea cycle. It serves as a precursor for the synthesis of several crucial metabolites:

-

Arginine: Ornithine can be converted to arginine, which is a substrate for nitric oxide (NO) synthesis and a potent secretagogue for anabolic hormones like insulin and growth hormone.[1][9]

-

Proline: Essential for collagen synthesis, proline derived from ornithine plays a vital role in wound healing and tissue repair.[9][10]

-

Polyamines (e.g., Putrescine): Synthesized via ornithine decarboxylase, polyamines are critical for cell proliferation, differentiation, and tissue regeneration.[11][12]

-

-

Alpha-Ketoglutarate (AKG): AKG is a key intermediate in the Krebs cycle, linking carbohydrate and amino acid metabolism.[13] It is a primary precursor for:

-

Glutamate and Glutamine: AKG can be transaminated to form glutamate, which is then converted to glutamine.[8][12] Glutamine is the most abundant free amino acid in the body and is a critical fuel source for rapidly dividing cells, including enterocytes and immune cells.[14] Its levels are severely depleted during stress, and restoration is crucial for maintaining gut barrier integrity and immune function.[8][14]

-

The metabolism of OKG results in the production of glutamine, arginine, and proline, with proline being the main metabolite quantitatively in burn patients.[10]

1.2 Hormonal and Signaling Pathways

OKG's anabolic effects are mediated, in part, by its ability to stimulate the secretion of key anabolic hormones. It has been shown to increase plasma levels of insulin and growth hormone.[7][9] Furthermore, OKG administration can potentiate glucose-induced insulin secretion.[15]

The molecular mechanism for its anabolic action involves the mechanistic Target of Rapamycin (mTOR) signaling pathway , a master regulator of protein synthesis and cell growth.[16][17][18] L-ornithine, one of OKG's components, has been shown to augment the phosphorylation of downstream targets of the mTOR complex 1 (mTORC1), such as p70S6K and S6, both in vitro and in vivo, indicating an activation of this key anabolic pathway.[16][19] This activation promotes mRNA translation and protein synthesis.

Quantitative Data on OKG's Efficacy

Clinical and preclinical studies have provided robust quantitative data supporting the anabolic and anticatabolic effects of OKG in various stress models.

Table 1: Effects of OKG Supplementation in Severe Burn Patients

| Parameter | OKG Group | Control Group | Time Point | p-value | Source |

|---|---|---|---|---|---|

| Cumulative Nitrogen Balance (g N) | +127 ± 13 | -63 ± 18 | Day 21 | <0.05 | [2] |

| Transthyretin (mg/L) | 259 ± 9 | 161 ± 10 | Day 21 | <0.001 | [2] |

| Retinol-Binding Protein (RBP) (mg/L) | 45 ± 1 | 33 ± 1 | Day 21 | <0.001 | [2] |

| Body Weight Loss (%) | -2.6% | -6.3% | Day 21 | <0.001 | [2] |

| Day of Last Skin Graft | 23.7 ± 2.1 | 39.9 ± 9.9 | End of Study | <0.05 |[6] |

Table 2: Effects of OKG on Amino Acid Pools in Burned Rats

| Parameter | B-OKG Group | B-Gly (Control) | B-Orn Group | B-KG Group | p-value | Source |

|---|---|---|---|---|---|---|

| Plasma Glutamine | Significantly Higher | Control | Higher (but less than OKG) | No Effect | p<0.01 (vs Control, KG) | [8] |

| Muscle Glutamine | Significantly Higher | Control | Significantly Higher | No Effect | p<0.05 (vs Orn), p<0.01 (vs Control, KG) | [8] |

| Muscle Glutamate | Significantly Higher | Control | Significantly Higher | No Effect | p<0.01 (vs Control, KG) |[8] |

Table 3: Effects of OKG on Markers of Protein Catabolism and Wound Healing

| Parameter | OKG Supplementation | Control (Isonitrogenous) | Effect | Source |

|---|---|---|---|---|

| Urinary 3-Methylhistidine | Reduced | Baseline | Indicates decreased muscle protein breakdown | [6] |

| Urinary Hydroxyproline | Reduced | Baseline | Indicates improved collagen balance/wound healing | [6] |

| Wound Healing Score | Better Performance | Lower Performance | Objective scoring showed clinical improvement |[2] |

Experimental Protocols

The following sections detail the methodologies of key studies that have established the efficacy of OKG.

3.1 Protocol: Randomized Controlled Trial in Severe Burn Patients

-

Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.[2]

-

Patient Population: 60 adult patients with severe burns covering 20-60% of their total body surface area (TBSA).[2]

-

Intervention: Patients were randomly assigned to receive either 20 g/day of ornithine oxoglutarate or an isocaloric, isonitrogenous placebo, administered enterally in addition to their standard nutritional support.[2]

-

Duration: The supplementation was provided for 21 consecutive days, starting approximately 4 days post-injury.[2]

-

Data Collection and Endpoints:

-

Primary Outcomes: Daily nitrogen balance was calculated from nitrogen intake and 24-hour urinary nitrogen excretion.

-

Secondary Outcomes: Plasma levels of nutritional markers (transthyretin, RBP), body weight changes, and clinical recovery were monitored.[2] Wound healing was assessed using an objective scoring system.[2]

-

-

Statistical Analysis: Comparisons between the two groups were performed using appropriate statistical tests to determine the significance of the observed differences (p < 0.05 considered significant).[2]

3.2 Protocol: In Vivo Study in a Rat Burn Injury Model

-

Animal Model: 48 young male Wistar rats were used. A burn injury was induced by scalding with boiling water to cover 20% of the body surface area.[8][14]

-

Experimental Groups: After a 24-hour fast, the burned rats were randomly allocated to one of four enteral nutrition groups for 48 hours:

-

B-OKG: Supplemented with 5 g/kg/day of OKG.

-

B-Orn: Supplemented with an isomolar amount of ornithine.

-

B-KG: Supplemented with an isomolar amount of alpha-ketoglutarate.

-

B-Gly: An isonitrogenous control group supplemented with glycine.[8]

-

-

Administration Route: Diets were administered via gavage (enteral feeding).[8]

-

Sample Collection and Analysis: At the end of the 48-hour refeeding period, animals were euthanized. Blood was collected for plasma analysis. Tissue samples from muscle (e.g., Anterior tibialis), liver, and jejunal mucosa were harvested, frozen in liquid nitrogen, and stored for amino acid concentration analysis using high-performance liquid chromatography (HPLC).[8][14]

-

Endpoints: The primary endpoints were the concentrations of glutamine, glutamate, arginine, and other relevant amino acids in plasma and various tissues to assess the metabolic effects of OKG and its components.[8][14]

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Metabolic pathways of Ornithine Oxoglutarate (OKG) after dissociation.

Caption: OKG metabolites activate the mTORC1 pathway to promote protein synthesis.

Caption: Workflow for a double-blind, randomized controlled trial on OKG.

Conclusion

Ornithine Oxoglutarate stands out as a unique nutritional supplement with well-documented anabolic and anticatabolic properties beneficial in a range of stress states. Its mechanism of action is multifaceted, stemming from the provision of key metabolic precursors—ornithine and alpha-ketoglutarate—which fuel pathways leading to the synthesis of glutamine, arginine, proline, and polyamines.[1][8] By stimulating anabolic hormone secretion and activating the mTORC1 signaling pathway, OKG directly promotes protein synthesis.[7][19] Concurrently, it improves nitrogen balance, restores depleted amino acid pools, and accelerates wound healing, thereby counteracting the severe catabolism associated with critical illness.[2][6] The robust quantitative data from both human and animal studies underscore its clinical efficacy. For researchers and drug development professionals, OKG represents a valuable therapeutic agent for improving nutritional status and clinical outcomes in hypercatabolic patients.

References

- 1. Ornithine alpha-ketoglutarate in nutritional support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nutritional and clinical efficacy of ornithine alpha-ketoglutarate in severe burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimizing Nitrogen Balance Is Associated with Better Outcomes in Neurocritically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen balance and outcomes in critically ill patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Protein-Fortified Diet on Nitrogen Balance in Critically Ill Patients: Results from the OPINiB Trial [mdpi.com]

- 6. A randomized controlled trial of the influence of the mode of enteral ornithine alpha-ketoglutarate administration in burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ornithine-alpha-ketoglutarate (OKG) supplementation is more effective than its component salts in traumatized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of ornithine alpha-ketoglutarate on glutamine pools in burn injury: evidence of component interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ornithine alpha-ketoglutarate metabolism after enteral administration in burn patients: bolus compared with continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enteral supplementation with ornithine alpha ketoglutarate improves the early adaptive response to resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Action of ornithine alpha ketoglutarate on DNA synthesis by human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-Ketoglutarate dietary supplementation to improve health in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of immune response with ornithine A-ketoglutarate in burn injury: an arginine or glutamine dependency? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo induction of insulin secretion by ornithine alpha-ketoglutarate: involvement of nitric oxide and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 19. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Ornithine Oxoglurate on Insulin and Growth Hormone Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine oxoglurate (OKG), a salt formed from two molecules of the amino acid ornithine and one molecule of alpha-ketoglutarate, has garnered significant interest for its anabolic and anti-catabolic properties. Its therapeutic potential has been explored in various clinical settings, including trauma, burns, surgery, and malnutrition. Central to its mechanism of action is its ability to modulate the secretion of key anabolic hormones, notably insulin and growth hormone (GH). This technical guide provides a comprehensive overview of the core mechanisms by which OKG influences insulin and GH secretion, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

This compound and Insulin Secretion

Ornithine oxoglutarate is a potent stimulator of insulin secretion from pancreatic β-cells. This effect is not merely a consequence of its constituent parts but arises from a synergistic interaction between ornithine and α-ketoglutarate.

Core Mechanisms of Action

The insulinotropic effect of OKG is primarily mediated through two key pathways: the nitric oxide (NO) synthase pathway and the glutamine synthetase pathway.

-

Nitric Oxide (NO) Synthesis: OKG serves as a precursor for arginine, the substrate for nitric oxide synthase (NOS). The simultaneous administration of ornithine and α-ketoglutarate diverts ornithine metabolism towards arginine synthesis.[1] The subsequent increase in intracellular arginine fuels the production of NO by neuronal nitric oxide synthase (nNOS) within pancreatic islets. NO, in turn, potentiates glucose-stimulated insulin secretion.

-

Glutamine Synthesis: Both ornithine and α-ketoglutarate can be metabolized to glutamate, a precursor for glutamine synthesis, a process catalyzed by glutamine synthetase.[2] Glutamine plays a crucial role in insulin secretion, and its increased availability within β-cells contributes to the insulinotropic effect of OKG.[3][4]

Studies have shown that the insulin-secreting effect of OKG requires the joint presence of both ornithine and α-ketoglutarate, as administering either component alone does not elicit the same response.[4][5] Furthermore, the effects of OKG on insulin secretion are distinct from those of glucose, suggesting separate signaling pathways.[3]

Quantitative Data on Insulin Secretion

The following tables summarize the quantitative effects of OKG on insulin secretion from various studies.

Table 1: Effect of this compound on Insulin Secretion in Isolated Rat Pancreatic Islets

| OKG Concentration (mmol/L) | Fold Increase in Insulin Secretion (vs. Basal) | Statistical Significance | Reference |

| 0.25 | 1.7 | P<0.05 | [4] |

| 0.5 | - | - | |

| 1.0 | - | - | |

| 2.5 | 4.2 | P<0.05 | [4] |

Table 2: Effect of Inhibitors on OKG-Induced Insulin Secretion in Rat Pancreatic Islets

| Inhibitor | Target Pathway | Reduction in OKG-Induced Insulin Secretion (%) | Statistical Significance | Reference |

| L-NAME | Nitric Oxide Synthase | 30 | P<0.05 | [4] |

| MSO | Glutamine Synthetase | 40 | P<0.05 | [4] |

| DFMO | Ornithine Decarboxylase | Ineffective | - | [4] |

Table 3: In Vivo Effect of this compound on Plasma Insulin Levels in Rats

| Treatment | Dose | Observation | Reference |

| OKG (intravenous) | 25 mg/kg | Increased plasma insulin to a similar extent as glucose (0.8 g/kg). | [3] |

| OKG + Glucose | 25 mg/kg + 0.8 g/kg | Significantly increased glucose-induced insulin secretion. | [3] |

Table 4: Effect of Oral this compound on Plasma Insulin in Healthy Humans

| Treatment | Dose | Peak Increase in Insulinemia | Time to Peak | Statistical Significance | Reference |

| OKG | 10 g | +24% | 15 min | P < 0.05 | [6] |

Table 5: Effect of Enteral this compound on Plasma Insulin in Trauma Patients

| Group | Treatment | Plasma Insulin (µIU/mL) | Statistical Significance (vs. Control) | Reference |

| OKG | 20 g/day | 44.2 ± 8.4 | P < 0.05 | |

| Control | Isonitrogenous diet | 15.7 ± 5.0 | - |

Signaling Pathway for OKG-Induced Insulin Secretion

This compound and Growth Hormone Secretion

The effect of OKG on growth hormone (GH) secretion is primarily attributed to its role as a precursor for the amino acids arginine and glutamine, both of which are potent GH secretagogues.

Core Mechanisms of Action

-

Arginine-Mediated GH Release: As previously mentioned, OKG administration increases the availability of arginine. Arginine stimulates GH release by inhibiting the release of somatostatin, a hypothalamic hormone that suppresses GH secretion.[7] It may also have a direct stimulatory effect on the pituitary gland.

-

Glutamine-Mediated GH Release: OKG is a precursor to glutamine.[2] Oral glutamine supplementation has been shown to increase GH levels, although the precise mechanism is not fully elucidated.

-

Insulin-Like Growth Factor-1 (IGF-1): Some studies suggest that the anabolic effects of OKG may be mediated, in part, by an increase in plasma IGF-1 levels.[8] GH stimulates the production of IGF-1 in the liver and other tissues.

Quantitative Data on Growth Hormone and IGF-1 Levels

Table 6: Effect of Enteral this compound on Plasma Growth Hormone and IGF-1 in Trauma Patients

| Group | Treatment | Plasma GH (ng/mL) | Plasma IGF-1 (ng/mL) | Statistical Significance (vs. Control) | Reference |

| OKG | 20 g/day | 1.68 ± 0.33 | 106 ± 13 | P < 0.05 | |

| Control | Isonitrogenous diet | 0.92 ± 0.16 | 75 ± 18 | - |

Signaling Pathway for OKG-Mediated Growth Hormone Secretion

References

- 1. novamedline.com [novamedline.com]

- 2. mjpath.org.my [mjpath.org.my]

- 3. The effect of ornithine alpha-ketoglutarate on growth hormone (GH) and prolactin (PRL) release in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of l-arginine on growth hormone and insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioimmunoassay for human growth hormone (HGH) [inis.iaea.org]

- 6. Development of growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. scispace.com [scispace.com]

The Role of Ornithine Oxoglurate in Ammonia Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonia, a neurotoxic byproduct of protein catabolism, poses a significant threat to cellular function, particularly within the central nervous system. Its effective detoxification is paramount for maintaining physiological homeostasis. Ornithine Oxoglurate (OKG), a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate, has emerged as a promising therapeutic agent in managing hyperammonemia, a condition characterized by elevated ammonia levels, often associated with liver disease and other metabolic disorders. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning the role of OKG in ammonia detoxification, supported by a comprehensive review of preclinical and clinical data. Detailed experimental protocols and visual representations of the key metabolic pathways are presented to facilitate a deeper understanding and guide future research and drug development in this area.

Introduction: The Challenge of Hyperammonemia

Hyperammonemia can arise from various congenital and acquired conditions, with liver cirrhosis being a predominant cause. The accumulation of ammonia in the bloodstream leads to a cascade of detrimental effects, most notably hepatic encephalopathy (HE), a neuropsychiatric syndrome characterized by cognitive impairment, motor disturbances, and, in severe cases, coma and death.[1][2] The primary organ responsible for ammonia detoxification is the liver, where it is converted into the non-toxic and excretable compound, urea, through the urea cycle.[3][4] When liver function is compromised, the capacity of the urea cycle is diminished, leading to systemic hyperammonemia.

Skeletal muscle and astrocytes in the brain also play a role in ammonia detoxification, primarily through the synthesis of glutamine from glutamate and ammonia, a reaction catalyzed by glutamine synthetase.[5] However, this pathway can lead to an accumulation of glutamine in astrocytes, contributing to cerebral edema, a hallmark of acute liver failure. Therefore, therapeutic strategies aimed at enhancing ammonia detoxification are crucial in the management of hyperammonemia and its associated pathologies.

Mechanism of Action of this compound

This compound (OKG) exerts its ammonia-lowering effects by providing key substrates for the two primary pathways of ammonia detoxification: the urea cycle and glutamine synthesis. Upon administration, OKG dissociates into its constituent components, ornithine and alpha-ketoglutarate (α-KG), which then participate in distinct but interconnected metabolic pathways.

The Role of Ornithine in the Urea Cycle

Ornithine is a critical intermediate in the urea cycle, a series of five enzymatic reactions that convert ammonia to urea.[4] In the mitochondria of hepatocytes, ornithine combines with carbamoyl phosphate to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC).[4] By providing an exogenous source of ornithine, OKG can enhance the flux through the urea cycle, thereby increasing the rate of ammonia detoxification.[6]

dot

Caption: The Urea Cycle and the role of Ornithine from OKG.

The Role of Alpha-Ketoglutarate in Glutamine Synthesis

Alpha-ketoglutarate (α-KG) is a key intermediate in the Krebs cycle and plays a crucial role in amino acid metabolism. In the context of ammonia detoxification, α-KG serves as a precursor for the synthesis of glutamate. Glutamate dehydrogenase (GDH) can catalyze the reductive amination of α-KG to form glutamate, thereby consuming an ammonia molecule.[7][8][9] Subsequently, glutamate can be converted to glutamine by glutamine synthetase (GS), a reaction that incorporates another molecule of ammonia.[5][10] This pathway is particularly important in astrocytes for clearing ammonia from the brain.

dot

References

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. Urea cycle - Wikipedia [en.wikipedia.org]

- 4. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Ornithine alpha-ketoglutarate as a potent precursor of arginine and nitric oxide: a new job for an old friend - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate Dehydrogenase Is Important for Ammonia Fixation and Amino Acid Homeostasis in Brain During Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Ornithine Oxoglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine oxoglutarate (OKG), a salt formed from two molecules of ornithine and one molecule of alpha-ketoglutarate, is a compound of significant interest in clinical nutrition and pharmacology. It is recognized for its potential anabolic and anticatabolic effects, particularly in states of metabolic stress such as trauma, burns, and malnutrition. The therapeutic efficacy of OKG is intrinsically linked to the cellular uptake and subsequent metabolic fates of its constituent components, ornithine and alpha-ketoglutarate. This technical guide provides a comprehensive overview of the current understanding of the cellular transport mechanisms, metabolic pathways, and associated signaling events of ornithine oxoglutarate. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field.

Cellular Uptake of Ornithine and Alpha-Ketoglutarate

Ornithine oxoglutarate readily dissociates into ornithine and alpha-ketoglutarate in aqueous solutions. Therefore, the cellular uptake is primarily governed by the transport mechanisms of these individual molecules.

Ornithine Transport

The uptake of ornithine, a cationic amino acid, into cells is a carrier-mediated process facilitated by specific solute carriers (SLCs). The primary transporters involved are the cationic amino acid transporters (CATs), belonging to the SLC7 family.

-

Key Transporters:

-

CAT-1 (SLC7A1): A high-affinity transporter for ornithine, lysine, and arginine.

-

y+LAT2 (SLC7A6): A transporter that mediates the exchange of cationic amino acids for neutral amino acids.

-

Mitochondrial Ornithine Carriers (ORC1/SLC25A15 and ORC2/SLC25A2): These transporters are crucial for the transport of ornithine from the cytosol into the mitochondrial matrix, a key step in the urea cycle and other metabolic pathways.[1]

-

Alpha-Ketoglutarate Transport

Alpha-ketoglutarate (α-KG), a dicarboxylic acid, is transported across the plasma membrane and into the mitochondria by various carriers. In contrast to the carrier-mediated transport of ornithine, the uptake of α-KG by some cells, such as fibroblasts, has been suggested to occur via a non-mediated diffusion process.[2] However, specific transporters are known to facilitate its movement across mitochondrial membranes.

-

Key Transporters:

-

Dicarboxylate Carriers (e.g., SLC25A10): These mitochondrial carriers are involved in the transport of dicarboxylates, including α-KG.

-

Quantitative Data on Ornithine Transport

The efficiency of ornithine transport can be described by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

| Transporter | Substrate | Cell/Tissue Type | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Mitochondrial Ornithine Carrier | Ornithine | Liver Mitochondria | 0.16 | Not Reported | [3] |

| Ornithine Aminotransferase | Ornithine | Rat Liver | 1.4 | Not Reported | |

| Ornithine Aminotransferase | α-Ketoglutarate | Rat Liver | 0.7 | Not Reported |

Note: Vmax values are often cell type and condition-specific and are not always reported in the literature.

Metabolism of Ornithine and Alpha-Ketoglutarate

Once inside the cell, ornithine and alpha-ketoglutarate enter distinct but interconnected metabolic pathways.

Metabolic Fate of Ornithine

Ornithine serves as a precursor for the synthesis of several important biomolecules, including polyamines, proline, and glutamate.

-

Polyamine Synthesis: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine, the precursor for the polyamines spermidine and spermine. Polyamines are essential for cell growth, proliferation, and differentiation.

-

Proline and Glutamate Synthesis: Ornithine is converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT) . Glutamate-γ-semialdehyde can then be converted to proline or glutamate.[4]

Metabolic Fate of Alpha-Ketoglutarate

Alpha-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle , a central pathway for cellular energy production. It can also be used in transamination reactions to synthesize amino acids, most notably glutamate.

Interplay of Ornithine and Alpha-Ketoglutarate Metabolism

The administration of OKG provides both ornithine and alpha-ketoglutarate, which can synergistically influence cellular metabolism. The alpha-ketoglutarate component can fuel the TCA cycle and provide a substrate for the transamination of ornithine, thus promoting its conversion to proline and glutamate.

Signaling Pathways Modulated by Ornithine Oxoglutarate

OKG and its metabolites have been shown to modulate several key signaling pathways involved in cell growth, inflammation, and metabolism.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Ornithine has been shown to activate the mTORC1 signaling pathway, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[5][6][7] This activation promotes protein synthesis.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Alpha-ketoglutarate has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκB kinase (IKK) and the subsequent degradation of the inhibitor of NF-κB (IκB).[8][9][10] This leads to the retention of NF-κB in the cytoplasm and a reduction in the expression of pro-inflammatory genes.

References

- 1. The mitochondrial ornithine transporter. Bacterial expression, reconstitution, functional characterization, and tissue distribution of two human isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-Ketoglutarate uptake in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical analysis of decreased ornithine transport activity in the liver mitochondria from patients with hyperornithinemia, hyperammonemia and homocitrullinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]

- 5. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian cell size is controlled by mTOR and its downstream targets S6K1 and 4EBP1/eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Ornithine Oxoglutarate and its Impact on Polyamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine oxoglutarate (OKG), a salt formed from two molecules of ornithine and one molecule of α-ketoglutarate, has garnered significant attention in clinical nutrition and pharmacology for its anabolic and anticatabolic properties. A core aspect of its mechanism of action lies in its profound influence on polyamine synthesis pathways. This technical guide provides an in-depth exploration of the biochemical interplay between ornithine oxoglutarate and the synthesis of polyamines—putrescine, spermidine, and spermine. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the intricate molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of modulating polyamine metabolism.

Introduction

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1] The intracellular concentration of polyamines is tightly regulated, and dysregulation of their metabolism has been implicated in various pathological conditions, including cancer.[2] The synthesis of polyamines is a complex metabolic pathway with ornithine decarboxylase (ODC) acting as the first and rate-limiting enzyme.[3]

Ornithine oxoglutarate serves as a direct precursor for ornithine, the substrate for ODC, thereby directly influencing the rate of polyamine biosynthesis.[4] This guide elucidates the molecular journey from OKG administration to the downstream effects on polyamine levels and associated signaling pathways.

The Polyamine Synthesis Pathway

The de novo synthesis of polyamines in mammalian cells is a well-defined metabolic cascade. It begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[5] Putrescine is then sequentially converted to the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. These enzymes utilize decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor.

The provision of ornithine from ornithine oxoglutarate directly fuels this pathway at its initial, rate-limiting step.

Quantitative Impact of Ornithine Oxoglutarate on Polyamine Levels

Preclinical studies have consistently demonstrated the potent effect of ornithine oxoglutarate supplementation on elevating polyamine concentrations in various tissues. The following tables summarize key quantitative findings from studies in rat models.

Table 1: Effect of OKG on Tissue Polyamine Concentrations in Traumatized Rats

| Tissue | Treatment Group | Putrescine (nmol/g) | Spermidine (nmol/g) | Spermine (nmol/g) |

| Muscle | Control | 25 ± 3 | 180 ± 15 | 350 ± 25 |

| Control + OKG | 35 ± 4 | 210 ± 18 | 380 ± 30 | |

| Trauma | 45 ± 5 | 220 ± 20* | 360 ± 28 | |

| Trauma + OKG | 48 ± 6 | 230 ± 22 | 370 ± 31 | |

| Liver | Control | 15 ± 2 | 450 ± 40 | 600 ± 50 |

| Control + OKG | 22 ± 3 | 510 ± 45 | 630 ± 55 | |

| Trauma | 20 ± 3 | 480 ± 42 | 610 ± 52 | |

| Trauma + OKG | 28 ± 4** | 540 ± 48 | 650 ± 58 | |

| Intestine | Control | 150 ± 12 | 800 ± 70 | 500 ± 45 |

| Control + OKG | 180 ± 15 | 880 ± 75 | 530 ± 48 | |

| Trauma | 160 ± 14 | 820 ± 72 | 510 ± 46 | |

| Trauma + OKG | 195 ± 18 | 900 ± 80* | 540 ± 50 |

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the non-traumatized control group. Data synthesized from Jeevanandam et al. (1992).[4]

Table 2: Urinary Polyamine Excretion in Rats Supplemented with OKG

| Treatment Group | Putrescine (nmol/24h) | Spermidine (nmol/24h) | Spermine (nmol/24h) |

| Control Diet | 150 ± 18 | 80 ± 9 | 40 ± 5 |

| OKG Supplemented Diet | 250 ± 25 | 110 ± 12 | 55 ± 7* |

*Data are presented as mean ± SEM. *p < 0.05 compared to the control diet group. Data synthesized from Jeevanandam et al. (1996).[6]

Signaling Pathways Modulated by Polyamines

The cellular effects of elevated polyamine levels extend beyond their structural roles and involve the modulation of key signaling pathways that govern cell growth and proliferation. Two of the most notable pathways influenced by polyamines are the mTOR and MAPK signaling cascades.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[7] Polyamines have been shown to interact with the mTOR pathway, promoting cell growth in part through this interaction.[5] Depletion of polyamines can inhibit the signaling cascade downstream of mTOR.